molecular formula C16H14ClN3O4S B2976090 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946340-47-2

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2976090
CAS RN: 946340-47-2
M. Wt: 379.82
InChI Key: HDZFUXQBWNSLNF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as compound 1, is a novel sulfonamide derivative that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 1 is not fully understood. However, it has been suggested that it may inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and cell growth.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown that it can reduce tumor growth and metastasis, and improve survival rates in mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 1 in lab experiments is its potent anti-cancer and anti-inflammatory properties. It has also been shown to have low toxicity and good solubility in water, which makes it a suitable candidate for drug development. However, one of the limitations of using 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 1 is its limited availability and high cost of synthesis.

Future Directions

There are several future directions for the research and development of 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 1. One potential direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, more studies are needed to evaluate its pharmacokinetics and toxicity in vivo, as well as its efficacy in combination with other drugs. Overall, 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 1 has shown great potential as a novel therapeutic agent for the treatment of cancer and inflammatory diseases, and further research is needed to fully explore its potential.

Synthesis Methods

Compound 1 has been synthesized using various methods, including the reaction of 2-chlorobenzenesulfonyl chloride with 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a base such as triethylamine. Other methods include the reaction of 2-chlorobenzenesulfonamide with 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Scientific Research Applications

Compound 1 has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In vitro studies have shown that 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 1 inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In vivo studies have also shown that 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 1 can inhibit tumor growth in mice.

properties

IUPAC Name

2-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZFUXQBWNSLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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